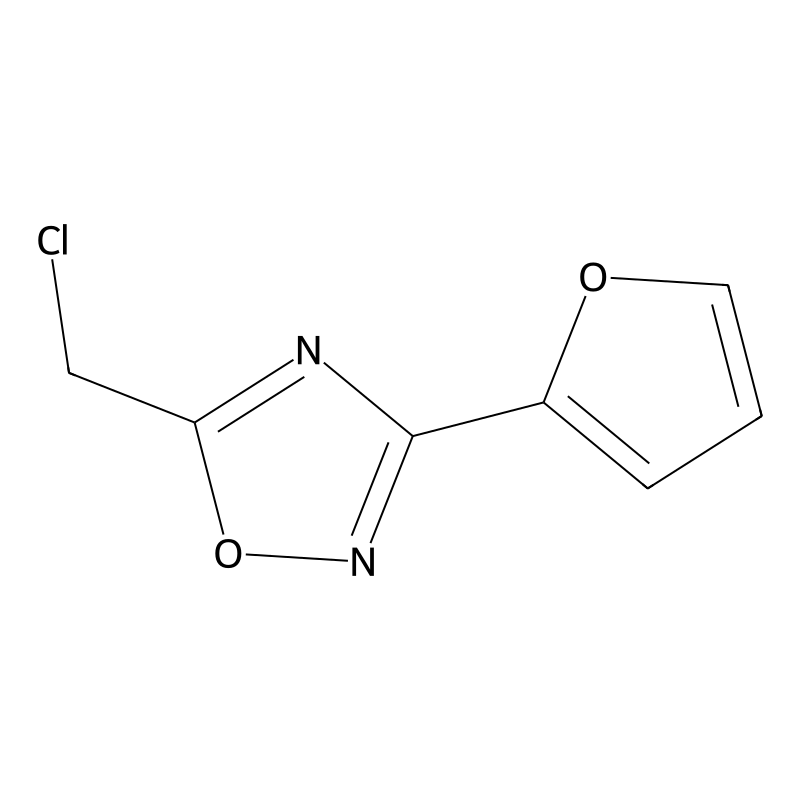

5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bioorganic Chemistry: The furan ring and chloromethyl moiety present in the molecule suggest potential for applications in bioorganic chemistry. The furan ring can participate in various biomolecular interactions, while the chloromethyl group can act as a reactive site for attachment to biomolecules like proteins or nucleic acids. This could be useful in studies aimed at understanding biological processes or developing new therapeutic agents [].

Heterocyclic Chemistry: 5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole belongs to the class of heterocyclic compounds, which contain atoms other than carbon in their rings. Heterocyclic chemistry is a vast field with applications in drug discovery, material science, and catalysis []. Research in this area might involve exploring the molecule's reactivity and potential for synthesis of novel heterocyclic compounds with desired properties.

Material Science: The presence of the oxadiazole ring system suggests possible applications in material science. Oxadiazoles can exhibit interesting properties such as thermal stability and electrical conductivity, making them potentially useful for development of new functional materials [].

5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family. It features a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms, with a chloromethyl group and a furyl substituent. The molecular formula of this compound is C₇H₅ClN₂O₂, with a molar mass of approximately 184.58 g/mol . The presence of the chloromethyl group enhances its reactivity, making it useful in various synthetic applications.

- Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Cyclization Reactions: It can react with amines or other nucleophiles to form more complex heterocycles.

- Acylation and Alkylation: The nitrogen atoms in the oxadiazole ring can be acylated or alkylated, leading to derivatives with altered biological activity .

5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole exhibits various biological activities:

- Antimicrobial Properties: Some derivatives of oxadiazoles have shown effectiveness against bacterial strains and fungi.

- Antitumor Activity: Certain studies suggest that compounds with this structure may possess anticancer properties, although specific data on this compound is limited .

- Toxicity: The compound is classified as harmful if swallowed and can cause skin irritation .

The synthesis of 5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole can be achieved through several methods:

- Reaction of Furyl Hydrazones: This method involves the condensation of furyl hydrazones with chlorinated acyl derivatives.

- Cyclization of Acylhydrazides: A common approach includes the cyclization of acylhydrazides in the presence of oxidizing agents like iodine or phosphorus oxychloride .

- Chloromethylation of 1,2,4-Oxadiazoles: Chloromethylation reactions can be performed on existing 1,2,4-oxadiazoles to introduce the chloromethyl group.

5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole has several potential applications:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.

- Agricultural Chemicals: Its properties may also lend themselves to use in agricultural formulations for pest control.

- Material Science: The compound can be explored for use in developing new materials with specific electronic or optical properties.

Interaction studies involving 5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole focus on its reactivity with biological molecules:

- Protein Binding Studies: Understanding how this compound binds to proteins can provide insights into its mechanism of action.

- Enzyme Inhibition Assays: Investigating its potential as an enzyme inhibitor could reveal therapeutic applications.

Several compounds share structural similarities with 5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Nitro-3-(2-furyl)-1,2,4-oxadiazole | Contains a nitro group instead of chloromethyl | Exhibits strong antimicrobial activity |

| 5-Methyl-3-(2-furyl)-1,2,4-oxadiazole | Methyl group at position 5 | Potentially less toxic than chlorinated derivatives |

| 5-Aryl-1,3,4-oxadiazoles | Aryl substituents at position 5 | Broad spectrum of biological activities |

The uniqueness of 5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole lies in its chloromethyl group which enhances its reactivity compared to similar compounds. This feature allows it to participate in diverse

The synthesis of 5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole represents a convergence of three critical synthetic strategies: core heterocycle formation through cyclocondensation, chloromethylation for side-chain functionalization, and furan integration via cross-coupling methodologies [1] [2]. This compound, with molecular formula C₇H₅ClN₂O₂ and molecular weight 184.58 g/mol, exemplifies the versatility of modern heterocyclic chemistry [2] [3].

Cyclocondensation Strategies for Core Heterocycle Formation

The formation of the 1,2,4-oxadiazole core represents one of the most extensively studied areas in heterocyclic chemistry, with multiple synthetic pathways offering varying degrees of efficiency and selectivity [1]. The most prevalent approach involves the cyclocondensation of amidoximes with carboxylic acid derivatives, a methodology that has proven highly reliable for constructing the oxadiazole framework [1] [4].

Amidoxime-Based Cyclocondensation Reactions

The synthesis of 1,2,4-oxadiazoles through amidoxime cyclocondensation typically proceeds via a two-step mechanism [1]. Initially, amidoximes are prepared from nitriles through nucleophilic attack by hydroxylamine hydrochloride in the presence of a base [4]. This reaction generally produces amidoximes in yields ranging from 70% to 98%, with aromatic substrates typically yielding higher conversions than aliphatic counterparts [4].

| Starting Material | Hydroxylamine Source | Base | Solvent | Temperature | Time | Yield Range |

|---|---|---|---|---|---|---|

| Aromatic nitriles | NH₂OH·HCl | Na₂CO₃ | Ethanol | 60-80°C | 1-48 h | 85-98% |

| Aliphatic nitriles | NH₂OH·HCl | Et₃N | Methanol | Reflux | 2-24 h | 70-85% |

| Aromatic nitriles | NH₂OH (aq) | None | Water | 80°C | 6-12 h | 75-90% |

The subsequent cyclization of amidoximes with carboxylic acid derivatives requires careful optimization of reaction conditions [1]. Traditional methods employ acyl chlorides or activated esters, with the reaction proceeding through O-acylamidoxime intermediates [1]. These intermediates undergo intramolecular cyclization to form the desired 1,2,4-oxadiazole ring system [5].

Advanced Cyclocondensation Methodologies

Recent developments in 1,2,4-oxadiazole synthesis have focused on one-pot methodologies that eliminate the need for intermediate isolation [6] [7]. Base-mediated one-pot synthesis utilizing nitriles, aldehydes, and hydroxylamine hydrochloride has emerged as a particularly efficient approach [6]. This methodology involves three sequential procedures: base-promoted intermolecular addition of hydroxylamine to nitrile forming amidoxime, treatment with aldehyde to form 4,5-dihydro-1,2,4-oxadiazole, and oxidation to afford the final 1,2,4-oxadiazole product [6].

Microwave-assisted synthesis has revolutionized the efficiency of oxadiazole formation [1]. The application of microwave irradiation in the presence of ammonium fluoride on alumina or potassium carbonate catalysts achieves heterocyclization within 10 minutes, yielding products in 40-90% efficiency [1]. This represents a significant improvement over conventional heating methods that require several hours for completion [1].

Reaction Mechanism and Optimization

The cyclocondensation mechanism involves nucleophilic attack of the amidoxime nitrogen on the carbonyl carbon of the activated carboxylic acid derivative [1]. The resulting tetrahedral intermediate undergoes elimination of water to form the oxadiazole ring [5]. Temperature control proves critical, with optimal conditions typically ranging from room temperature for highly activated substrates to 140°C for less reactive systems [5].

| Substrate Type | Optimal Temperature | Reaction Time | Typical Yield | Catalyst Required |

|---|---|---|---|---|

| Acyl chlorides | 25-50°C | 1-3 h | 85-95% | TBAF or pyridine |

| Activated esters | 80-110°C | 4-8 h | 70-85% | K₂CO₃ |

| Carboxylic acids | 120-140°C | 6-12 h | 60-80% | Coupling reagents |

Chloromethylation Techniques for Side-Chain Functionalization

The introduction of chloromethyl functionality into heterocyclic systems represents a crucial synthetic transformation for generating reactive intermediates capable of further derivatization [8] [9]. Chloromethylation techniques for 1,2,4-oxadiazole derivatives primarily follow established aromatic substitution protocols, adapted for the specific electronic characteristics of the oxadiazole ring system [9].

Traditional Chloromethylation Approaches

The classical Blanc chloromethylation reaction employs formaldehyde and hydrogen chloride in the presence of Lewis acid catalysts [9]. This electrophilic aromatic substitution reaction generates chloromethyl cations that attack electron-rich aromatic positions [9] [10]. For oxadiazole substrates, zinc chloride serves as the most commonly employed catalyst, facilitating the formation of the reactive chloromethyl electrophile [8] [9].

The mechanism proceeds through initial coordination of formaldehyde with the Lewis acid catalyst, generating a highly electrophilic species [9] [10]. This intermediate undergoes attack by the aromatic substrate, followed by chlorination to yield the final chloromethyl product [9]. The reaction typically requires temperatures between 0°C and 50°C, with reaction times varying from 2 to 18 hours depending on substrate reactivity [8].

Alternative Chloromethylation Methodologies

Modern chloromethylation strategies have expanded beyond traditional formaldehyde-hydrogen chloride systems [8] [11]. Chloromethyl methyl ether serves as an effective alkylating agent for introducing methoxymethyl protecting groups, which can subsequently be converted to chloromethyl functionality [11]. This approach offers improved safety profiles compared to classical methods that generate carcinogenic bis(chloromethyl) ether byproducts [8] [11].

| Reagent System | Catalyst | Temperature | Time | Selectivity | Yield Range |

|---|---|---|---|---|---|

| CH₂O/HCl | ZnCl₂ | 0-10°C | 2-5 h | High | 75-90% |

| CH₂O/HCl | AlCl₃ | 25-42°C | 4-18 h | Moderate | 68-85% |

| ClCH₂OMe | AlCl₃ | 25°C | 1-3 h | High | 80-95% |

| Methoxyacetyl chloride | AlCl₃ | 25°C | 2-4 h | High | 85-92% |

Substrate-Specific Considerations

The electronic nature of the oxadiazole ring significantly influences chloromethylation regioselectivity and efficiency [12] [13]. Electron-deficient heterocycles typically require more forcing conditions or alternative methodologies [12]. The presence of the nitrogen atoms in the oxadiazole ring creates distinct electronic environments that direct substitution patterns [13].

Recent advances in catalytic side-chain functionalization have demonstrated the viability of selective carbon-hydrogen bond activation approaches [12] [13]. These methodologies enable precise installation of chloromethyl groups at specific positions without the harsh conditions associated with traditional electrophilic substitution [12].

Furan Integration via Cross-Coupling Reactions

The incorporation of furan moieties into oxadiazole frameworks represents a strategic approach for accessing biologically relevant heterocyclic systems [14] [15]. Cross-coupling methodologies provide the most versatile and efficient means for constructing carbon-carbon bonds between furan and oxadiazole fragments [14] [16].

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have emerged as the premier methodology for furan integration into heterocyclic systems [14] [15]. The Suzuki-Miyaura coupling reaction demonstrates particular effectiveness for connecting furan boronic acids with halogenated oxadiazole substrates [16] [15]. This transformation typically employs palladium acetate or palladium chloride catalysts in combination with phosphine ligands [16] [15].

The reaction mechanism proceeds through oxidative addition of the organohalide to the palladium center, followed by transmetalation with the furan boronic acid [15]. Subsequent reductive elimination generates the desired carbon-carbon bond while regenerating the active palladium catalyst [15]. Optimal conditions generally require temperatures between 80°C and 120°C in polar aprotic solvents [16] [15].

| Substrate Type | Catalyst System | Base | Solvent | Temperature | Time | Yield Range |

|---|---|---|---|---|---|---|

| Aryl iodides | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 100°C | 4-8 h | 85-95% |

| Aryl bromides | PdCl₂/XantPhos | Cs₂CO₃ | Toluene | 110°C | 6-12 h | 75-90% |

| Aryl chlorides | Pd(PPh₃)₄ | K₃PO₄ | n-BuOH/H₂O | 120°C | 8-16 h | 65-85% |

Alternative Cross-Coupling Methodologies

Beyond traditional Suzuki coupling, alternative cross-coupling strategies offer complementary reactivity profiles [14] [17]. The Negishi coupling reaction demonstrates exceptional efficiency for connecting organozinc reagents with halogenated substrates [14]. This methodology proves particularly valuable for sensitive substrates that decompose under basic Suzuki conditions [14].

Sonogashira coupling reactions enable the introduction of alkynyl-functionalized furan systems [18]. This palladium-copper co-catalyzed transformation proceeds under mild conditions and tolerates a broad range of functional groups [18]. The resulting alkynyl products serve as versatile intermediates for subsequent derivatization [18].

Direct Carbon-Hydrogen Activation Approaches

Recent developments in carbon-hydrogen activation chemistry have enabled direct arylation of oxadiazole substrates with furan coupling partners [17] [19]. These methodologies eliminate the need for pre-functionalized starting materials, offering improved atom economy and synthetic efficiency [17] [19]. Palladium-catalyzed oxidative carbon-hydrogen/carbon-hydrogen cross-coupling reactions demonstrate particular promise for this transformation [19].

The reaction typically employs palladium acetate catalysts in combination with silver carbonate oxidants [19]. Pyridine serves as an essential additive, facilitating the carbon-hydrogen activation process [19]. Optimal conditions require temperatures between 90°C and 100°C with reaction times of 18 hours [19].

| Coupling Type | Catalyst | Oxidant | Additive | Temperature | Yield Range |

|---|---|---|---|---|---|

| Direct C-H/C-H | Pd(OAc)₂ | Ag₂CO₃ | Pyridine | 90-100°C | 60-80% |

| Hiyama-type | NiCl₂ | - | KF | 120°C | 55-75% |

| Kumada-type | PdCl₂ | - | - | 80°C | 70-85% |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant